

Application Notes and Protocols for the Characterization of Iodo-PEG7-alcohol Conjugates

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Compound of Interest		
Compound Name:	Iodo-PEG7-alcohol	
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Introduction

lodo-PEG7-alcohol is a heterobifunctional linker containing a reactive iodo group at one terminus and a hydroxyl group at the other, connected by a discrete seven-unit polyethylene glycol (PEG) chain. These linkers are valuable in bioconjugation, drug delivery, and materials science for their ability to introduce a flexible, hydrophilic spacer and provide a reactive site for conjugation, typically with thiol groups.[1] Accurate and comprehensive characterization of **lodo-PEG7-alcohol** conjugates is critical to ensure purity, confirm identity, and understand the physicochemical properties of the final molecule. This document provides detailed protocols for the primary analytical techniques used to characterize these conjugates: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of **Iodo-PEG7-alcohol** and its conjugates. ¹H NMR is particularly useful for confirming the presence of the PEG backbone, the terminal alcohol group, and the methylene group adjacent to the iodine atom. It can also be used to determine the degree of substitution or conjugation.[2][3][4][5][6][7]



Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation:
 - Dissolve 5-10 mg of the Iodo-PEG7-alcohol conjugate in approximately 0.75 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended as it provides a stable hydroxyl proton signal around 4.56 ppm, which is well-separated from the main PEG backbone resonance.[2][3] Deuterated chloroform (CDCl₃) is also commonly used.
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation and Data Acquisition:
 - Use a 400 MHz or higher field NMR spectrometer.
 - Acquire a standard ¹H NMR spectrum.
 - Typical acquisition parameters:
 - Pulse Angle: 30-45°
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 5 seconds
 - Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
- Data Analysis:
 - Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm or CDCl₃ at ~7.26 ppm).
 - Integrate the peaks corresponding to the different protons in the molecule.
 - Expected Chemical Shifts (in CDCl₃):
 - PEG backbone (-CH₂CH₂O-): A broad singlet or multiplet around 3.64 ppm.[8]



- Methylene adjacent to iodine (-CH₂-I): A triplet around 3.25 ppm.
- Methylene adjacent to alcohol (-CH2-OH): A triplet around 3.70 ppm.
- Hydroxyl proton (-OH): A variable singlet, often around 2.5-3.0 ppm (can be confirmed by D₂O exchange).

Data Presentation

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Proton Assignment	Expected Chemical Shift (δ, ppm in CDCl ₃)	Multiplicity	Integration (Relative)
-CH ₂ -I	~ 3.25	Triplet	2H
-CH ₂ CH ₂ O- (PEG backbone)	~ 3.64	Multiplet	28H
-CH2-OH	~ 3.70	Triplet	2H
-OH	Variable	Singlet	1H

Experimental Workflow: NMR Analysis



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Caption: Workflow for NMR analysis of **Iodo-PEG7-alcohol** conjugates.

Mass Spectrometry (MS)



Mass spectrometry is essential for determining the molecular weight of the **lodo-PEG7-alcohol** conjugate, thereby confirming its identity and assessing its purity. Electrospray ionization (ESI) is a common technique for analyzing PEG compounds.[9]

Experimental Protocol: ESI-MS

- Sample Preparation:
 - Prepare a stock solution of the conjugate in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.
 - Dilute the stock solution to a final concentration of 1-10 μg/mL in a solvent compatible with ESI-MS, typically 50:50 acetonitrile:water with 0.1% formic acid to promote ionization.
- Instrumentation and Data Acquisition:
 - Use an ESI mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, for high-resolution mass analysis.[9][10]
 - Infuse the sample directly or via an LC system.
 - Acquire the spectrum in positive ion mode. PEG conjugates readily form adducts with sodium ([M+Na]+) and potassium ([M+K]+), in addition to the protonated molecule ([M+H]+).
 - Typical ESI Source Parameters:

Capillary Voltage: 3.5 - 4.5 kV

Cone Voltage: 20 - 40 V

Source Temperature: 100 - 150 °C

Desolvation Gas Flow: 600 - 800 L/hr

Data Analysis:



- Identify the series of peaks corresponding to the PEG conjugate with different charge states or adducts.
- The mass difference between adjacent peaks in a PEG oligomer distribution corresponds to the mass of the ethylene glycol unit (-CH₂CH₂O-), which is approximately 44.03 Da.
- Deconvolute the spectrum if multiple charge states are observed to determine the zerocharge mass.[9]
- Compare the experimentally determined monoisotopic mass with the theoretical calculated mass.

Data Presentation

Theoretical Mass (C16H33IO8)	Ion Species	Observed m/z	Mass Error (ppm)
496.12	[M+H] ⁺	e.g., 497.1275	e.g., < 5
[M+Na]+	e.g., 519.1094	e.g., < 5	
[M+K]+	e.g., 535.0833	e.g., < 5	_

Experimental Workflow: Mass Spectrometry Analysis



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Caption: Workflow for ESI-MS analysis of **Iodo-PEG7-alcohol** conjugates.



High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of **Iodo-PEG7-alcohol** conjugates and separating them from starting materials or byproducts.[11][12] Due to the lack of a strong UV chromophore in the PEG molecule, detectors such as Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Refractive Index (RI) are often employed.[13][14] [15]

Experimental Protocol: Reversed-Phase HPLC

- Sample Preparation:
 - Dissolve the conjugate in the mobile phase at a concentration of 0.5 2 mg/mL.
 - Filter the sample through a 0.22 μm syringe filter to remove any particulate matter.
- Instrumentation and Data Acquisition:
 - HPLC System: A standard HPLC or UHPLC system.
 - Column: A C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).[16]
 - Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1%
 trifluoroacetic acid (TFA) or formic acid.
 - Gradient: A typical gradient might be:

■ 0-2 min: 10% B

2-20 min: 10% to 90% B

■ 20-25 min: 90% B

25-30 min: Re-equilibrate to 10% B

Flow Rate: 1.0 mL/min.

Column Temperature: 30-40 °C.



- Detector: ELSD (Nebulizer temp: 50°C, Evaporator temp: 70°C, Gas: 1.6 SLM) or CAD.
 [15][17]
- Data Analysis:
 - Integrate the peak area of the main component and any impurities.
 - Calculate the purity of the conjugate as a percentage of the total peak area.
 - Retention time can be used for identification by comparing it to a reference standard.

Data Presentation

Peak Number	Retention Time (min)	Area (%)	Identity
1	e.g., 3.5	e.g., 2.1	Impurity / Starting Material
2	e.g., 12.8	e.g., 97.5	lodo-PEG7-alcohol Conjugate
3	e.g., 15.2	e.g., 0.4	Byproduct

Experimental Workflow: HPLC Analysis



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Caption: Workflow for HPLC purity analysis of **Iodo-PEG7-alcohol** conjugates.



Elemental Analysis

Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, and Iodine) in the conjugate. This is a fundamental technique to confirm the empirical formula of a newly synthesized compound and is particularly useful for verifying the incorporation of iodine.

Experimental Protocol: C, H, I Analysis

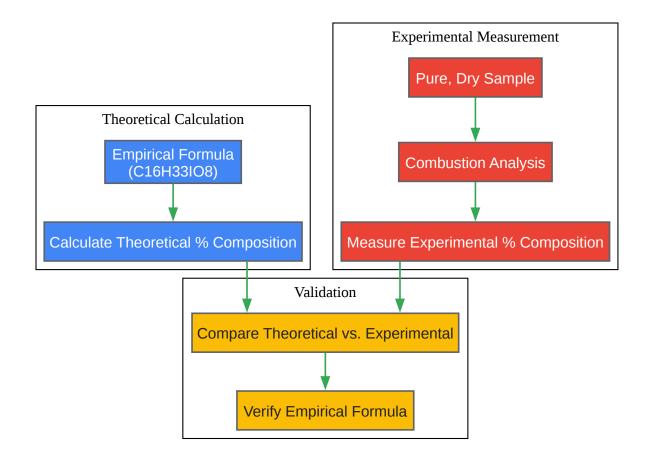
- Sample Preparation:
 - Ensure the sample is thoroughly dried and homogenous to remove any residual solvent or water. Drying under high vacuum for several hours is recommended.
 - Accurately weigh 2-3 mg of the sample into a tin capsule.
- Instrumentation and Data Acquisition:
 - Use an automated elemental analyzer.
 - The analysis involves the combustion of the sample at high temperatures (around 1000
 °C) in the presence of oxygen.
 - The resulting combustion gases (CO₂, H₂O) are separated by gas chromatography and quantified using a thermal conductivity detector.
 - For iodine analysis, specific absorption tubes or titration methods are used after combustion to capture and quantify the halogen.[18][19][20]
- Data Analysis:
 - The instrument software calculates the weight percentage of each element.
 - Compare the experimental percentages with the theoretical values calculated from the empirical formula (C₁₆H₃₃IO₈).

Data Presentation



Element	Theoretical (%)	Experimental (%)	Difference (%)
Carbon (C)	38.72	e.g., 38.65	e.g., -0.07
Hydrogen (H)	6.70	e.g., 6.78	e.g., +0.08
lodine (I)	25.57	e.g., 25.49	e.g., -0.08

Logical Relationship: Elemental Analysis



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Caption: Logical relationship for verifying empirical formula via elemental analysis.



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